
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various medicinal compounds This particular compound has a thiazole ring with an ethyl ester group at the 4-position, an amino group at the 5-position, and a tert-butyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-tert-butylthiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with tert-butyl bromide under basic conditions to introduce the tert-butyl group at the 2-position. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms at specific positions on the thiazole ring.
Major Products Formed
Oxidation: Formation of ethyl 5-nitro-2-tert-butylthiazole-4-carboxylate.
Reduction: Formation of ethyl 5-amino-2-tert-butylthiazole-4-methanol.
Substitution: Formation of halogenated derivatives such as ethyl 5-amino-2-tert-butyl-4-chlorothiazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ethyl 5-amino-2-tert-butylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it can modulate receptor activity, influencing cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the tert-butyl group, which may affect its biological activity and pharmacokinetic properties.
Ethyl 5-amino-2-methylthiazole-4-carboxylate: Has a methyl group instead of a tert-butyl group, which may result in different steric and electronic effects.
Ethyl 5-amino-2-phenylthiazole-4-carboxylate: Contains a phenyl group, which can influence its interaction with biological targets and its overall bioactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
ethyl 5-amino-2-tert-butyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3 |
InChI-Schlüssel |
ZYUPXGYIXIBSCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



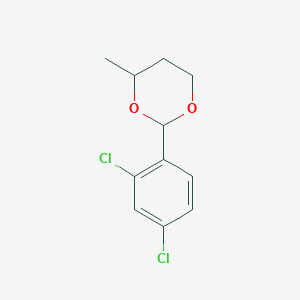


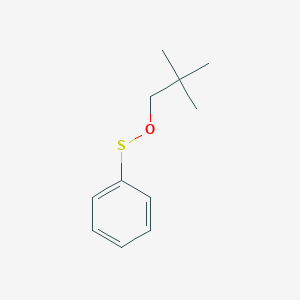
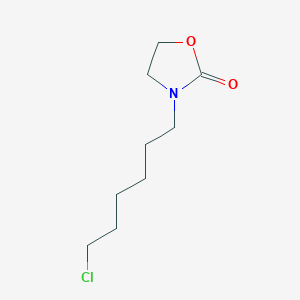
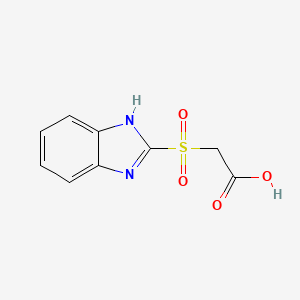
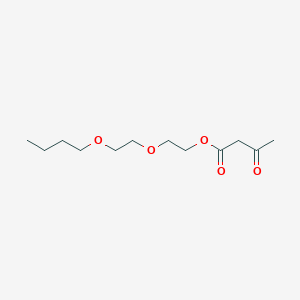

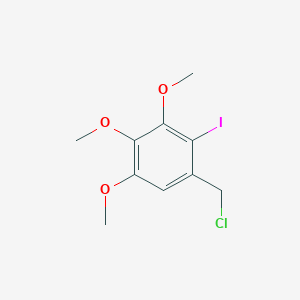
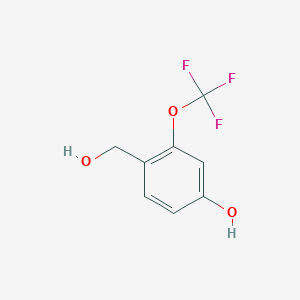
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)

![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)
